molecular formula C6H10N2O3 B12865418 4-Oxazolecarboxylic acid, 2-(dimethylamino)-4,5-dihydro-, (4S)- CAS No. 246034-29-7

4-Oxazolecarboxylic acid, 2-(dimethylamino)-4,5-dihydro-, (4S)-

Cat. No.: B12865418
CAS No.: 246034-29-7
M. Wt: 158.16 g/mol
InChI Key: HYZDNKCIZJCEGP-BYPYZUCNSA-N
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Description

(S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a dimethylamino group and a dihydrooxazole ring, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with a dimethylamine source, followed by cyclization to form the dihydrooxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

(S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylamino acids: These compounds share the dimethylamino group but differ in their overall structure.

    Oxazole derivatives: Compounds with similar oxazole rings but different substituents.

Uniqueness

(S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid is unique due to its chiral nature and the presence of both the dimethylamino group and the dihydrooxazole ring. This combination of features makes it particularly valuable in the synthesis of chiral drugs and other bioactive molecules.

Properties

CAS No.

246034-29-7

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(4S)-2-(dimethylamino)-4,5-dihydro-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1

InChI Key

HYZDNKCIZJCEGP-BYPYZUCNSA-N

Isomeric SMILES

CN(C)C1=N[C@@H](CO1)C(=O)O

Canonical SMILES

CN(C)C1=NC(CO1)C(=O)O

Origin of Product

United States

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